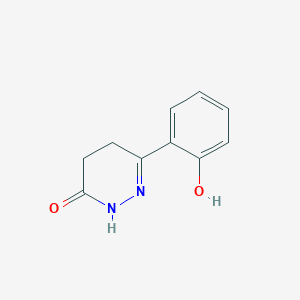![molecular formula C27H20O9 B2433532 4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 858762-61-5](/img/structure/B2433532.png)
4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-oxo-3-(4-(propoxycarbonyl)phenoxy)-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a synthetic organic molecule of significant interest in chemical research and industrial applications. This compound integrates the structural motifs of chromen and benzo[d][1,3]dioxole, presenting a complex architecture that offers various functional possibilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthetic route typically begins with the preparation of the 4H-chromen-4-one core. This involves the condensation of an appropriate phenol derivative with an α,β-unsaturated ketone under acidic conditions.
Functional Group Introduction: : The next step involves the introduction of the propoxycarbonyl and phenoxy substituents. This is achieved through a nucleophilic aromatic substitution reaction where the phenol group is reacted with a halide derivative of the respective substituents in the presence of a base.
Final Coupling: : The benzo[d][1,3]dioxole moiety is introduced via a Suzuki coupling reaction, utilizing a palladium catalyst under inert atmosphere conditions. This step requires precise temperature control and anhydrous conditions to ensure high yield and purity.
Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors, where each synthetic step is optimized for maximum yield and cost efficiency. Continuous monitoring of reaction parameters like temperature, pressure, and pH is crucial. Use of automated systems ensures consistency and safety in handling potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, particularly at the 4-oxo and benzo[d][1,3]dioxole groups. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Reduction reactions can target the carbonyl and ester functionalities. Agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: : Substitution reactions are feasible at the phenoxy and dioxole positions. Halogenation using molecular bromine or iodine under mild conditions is common.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in an aqueous medium, often requiring a mild acid or base.
Reduction: : Sodium borohydride in alcohol or lithium aluminum hydride in anhydrous ether.
Substitution: : Molecular halogens or halogenating agents like N-bromosuccinimide, under room temperature or slightly elevated conditions.
Major Products Formed:
Oxidation: : Formation of carboxylic acids and quinones.
Reduction: : Conversion to alcohols and alkanes.
Substitution: : Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
This compound's structural diversity makes it valuable in various scientific research areas:
Chemistry: : Used as a building block in the synthesis of complex organic molecules, catalysts, and polymers.
Biology: : Investigated for its potential as an enzyme inhibitor and probe for studying biochemical pathways.
Medicine: : Explored for its possible role as an anti-cancer agent due to its ability to interfere with cell proliferation.
Industry: : Utilized in the production of advanced materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its mechanism of action involves binding to the active site of enzymes, thereby inhibiting their activity. The pathways involved often include signal transduction processes that regulate cell growth and metabolism.
Comparación Con Compuestos Similares
4H-chromen-4-one derivatives with various substituents.
Benzo[d][1,3]dioxole-5-carboxylate derivatives used in medicinal chemistry.
Substituted phenoxy compounds that demonstrate similar biochemical activities.
This compound stands out for its versatility and potential in advancing research in multiple disciplines, from organic synthesis to biomedical applications.
Propiedades
IUPAC Name |
[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O9/c1-2-11-31-26(29)16-3-6-18(7-4-16)35-24-14-32-22-13-19(8-9-20(22)25(24)28)36-27(30)17-5-10-21-23(12-17)34-15-33-21/h3-10,12-14H,2,11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFSKJHKZLJBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(adamantane-1-carbonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2433453.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2433450.png)
![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2433451.png)
![1-[4-[1-(2,4-Difluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2433469.png)




![2-{[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2433458.png)




